![molecular formula C13H12IN3 B1482708 2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-amine CAS No. 2098072-78-5](/img/structure/B1482708.png)
2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-amine, also known as CPIP, is a chemical compound that has been studied extensively in the scientific research community. CPIP is a heterocyclic organic compound that is made up of a six-member ring of nitrogen, carbon, and iodine atoms. CPIP has been studied for its potential applications in various fields, such as medicinal chemistry, biochemistry, and drug discovery. In
Scientific Research Applications
Pharmaceutical Testing
“2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-amine” is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical substances. They serve as a benchmark for analytical methods used during the drug development process, including:
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of more complex molecules. Its unique structure, featuring a cyclopropyl group and an iodophenyl group attached to a pyrimidine ring, makes it a valuable candidate for:
Agriculture Research
While specific applications in agriculture are not directly cited, compounds like “2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-amine” can be investigated for their role in plant biochemistry and protection . Potential applications include:
Material Science
In the field of material science, such compounds can be integral to the development of new materials with specific properties. They may be used in:
Environmental Science
Compounds with iodophenyl groups are often subjects of environmental science research due to their potential impact on ecosystems . They can be studied for:
Biochemistry Research
In biochemistry, “2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-amine” can be used to study enzyme interactions and signaling pathways . It may be involved in:
Pharmacology
Pharmacological research may involve this compound in the exploration of its therapeutic effects and safety profile . It can be used for:
Chemical Engineering
In chemical engineering, such compounds are important for process development and optimization. They can be used in:
properties
IUPAC Name |
2-cyclopropyl-6-(4-iodophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12IN3/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRAWSZMQUUBSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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